3-(3-Cyano-2-fluorophenyl)propanoic acid
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Overview
Description
3-(3-Cyano-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H8FNO2 It is a derivative of propanoic acid, featuring a cyano group and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile and malonic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base.
Procedure: The 3-fluorobenzonitrile undergoes a nucleophilic substitution reaction with malonic acid, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propanoic acid: Similar structure but lacks the cyano group.
3-(4-Fluorophenyl)propanoic acid: Similar structure with the fluorine atom in a different position.
3-(3-Cyano-4-fluorophenyl)propanoic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
3-(3-Cyano-2-fluorophenyl)propanoic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8FNO2 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-(3-cyano-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-3H,4-5H2,(H,13,14) |
InChI Key |
XKPSWYFSFBYXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)CCC(=O)O |
Origin of Product |
United States |
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